REACTION_CXSMILES
|
[CH:1]([Si:3]([Cl:6])([Cl:5])[Cl:4])=[CH2:2].[Cl:7][Si:8]([Cl:15])([Cl:14])[CH2:9][CH2:10][SiH:11]([Cl:13])[Cl:12]>>[Cl:4][Si:3]([Cl:6])([Cl:5])[CH2:1][CH2:2][Si:11]([Cl:13])([Cl:12])[CH2:10][CH2:9][Si:8]([Cl:15])([Cl:14])[Cl:7]
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](Cl)(Cl)Cl
|
Name
|
1,1,1,4,4-pentachloro-1,4-disilabutane
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC[SiH](Cl)Cl)(Cl)Cl
|
Name
|
H2PtCl6 IPA
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
did not exceed 100° C
|
Type
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DISTILLATION
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Details
|
after which it was distilled under vacuum at 115-130° C./<1 mbar
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
Cl[Si](CC[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |